molecular formula C42H36O8P2Ru+2 B13399626 [4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate

[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate

Katalognummer: B13399626
Molekulargewicht: 831.7 g/mol
InChI-Schlüssel: BHGLLIGZFQVMBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate (CAS: 210169-54-3) is a ruthenium(II) complex featuring two key structural motifs:

  • Benzodioxol-based phosphine ligands: Each ligand contains a 1,3-benzodioxol scaffold substituted with diphenylphosphanium groups. These ligands contribute to the compound’s steric bulk and electronic properties .
  • Diacetate counterions: The acetate anions balance the charge of the ruthenium(II) center, influencing solubility and reactivity in polar solvents.

This complex belongs to a class of organometallic compounds often explored for catalytic applications, such as hydrogenation or transfer hydrogenation reactions.

Eigenschaften

Molekularformel

C42H36O8P2Ru+2

Molekulargewicht

831.7 g/mol

IUPAC-Name

[4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate

InChI

InChI=1S/C38H28O4P2.2C2H4O2.Ru/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;2*1-2(3)4;/h1-24H,25-26H2;2*1H3,(H,3,4);/q;;;+2

InChI-Schlüssel

BHGLLIGZFQVMBJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)[O-].CC(=O)[O-].C1OC2=C(O1)C(=C(C=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The reaction often requires a ruthenium precursor, such as ruthenium trichloride, and the ligands are introduced in a stepwise manner. The reaction conditions may include elevated temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve a scaled-up version of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized, altering the oxidation state and potentially the reactivity of the compound.

    Reduction: Reduction reactions can revert the ruthenium center to a lower oxidation state.

    Substitution: Ligands can be substituted with other groups, modifying the properties of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to maintain the integrity of the compound.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state ruthenium complex, while substitution reactions can produce derivatives with different ligands.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions. Its unique structure allows for selective activation of substrates, making it valuable in synthetic chemistry.

Biology

In biological research, this compound has been explored for its potential as an anticancer agent. The ruthenium center can interact with biological molecules, potentially disrupting cellular processes and inhibiting tumor growth.

Medicine

Medically, this compound is being investigated for its therapeutic potential. Ruthenium-based compounds are known for their lower toxicity compared to platinum-based drugs, making them promising candidates for chemotherapy.

Industry

In industry, this compound can be used in the development of advanced materials, such as conductive polymers and nanomaterials. Its unique properties can enhance the performance of these materials in various applications.

Wirkmechanismus

The mechanism of action of [4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium;ruthenium(2+);diacetate involves the interaction of the ruthenium center with molecular targets. In catalysis, the ruthenium center can activate substrates through coordination, facilitating various chemical transformations. In biological systems, the compound can bind to DNA or proteins, disrupting their function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ruthenium Complexes with Modified Phosphine Ligands

Compound A : [4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(1S,2S)-1,2-diphenylethane-1,2-diamine;ruthenium(2+);dichloride
  • Structural Differences: Phosphine substituents: The phenyl groups on the phosphine ligands are substituted with 3,5-dimethyl groups, increasing steric hindrance and altering electron-donating capacity compared to the target compound’s unsubstituted diphenylphosphanium groups . Counterions: Dichloride (Cl⁻) instead of diacetate, likely reducing solubility in polar solvents but enhancing stability in non-aqueous media.
  • Dichloride counterions could facilitate ligand substitution reactions more readily than acetate .
Compound B : Ruthenium(II) complexes with triphenylphosphine (PPh₃) ligands
  • Structural Differences :
    • Ligand simplicity : Triphenylphosphine lacks the benzodioxol backbone, resulting in reduced rigidity and altered coordination geometry.
  • Implications: Simpler ligands may lead to faster ligand dissociation, limiting catalytic turnover in demanding reactions. The absence of the benzodioxol scaffold reduces opportunities for π-π interactions, which could stabilize transition states in catalysis.

Comparison of Counterion Effects

Property Target Compound (Diacetate) Compound A (Dichloride)
Solubility High in polar solvents (e.g., DMF, water) Moderate in polar solvents, higher in dichloromethane
Stability Prone to hydrolysis in acidic conditions More stable in acidic media
Reactivity Acetate may act as a weak-field ligand, enabling ligand exchange Chloride is a stronger field ligand, stabilizing the Ru center

Electronic and Steric Properties

  • Electronic Effects: The target compound’s diphenylphosphanium ligands are stronger electron donors compared to Compound A’s dimethyl-substituted analogs. This enhances the electron density at the Ru center, favoring reduction reactions .

Biologische Aktivität

The compound [4-(5-diphenylphosphaniumyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphanium; ruthenium(2+); diacetate is a complex that combines a phosphonium moiety with a ruthenium center, and it has garnered attention for its potential biological activities, particularly in cancer therapy. This article examines the biological activity of this compound based on recent research findings, including its effects on cancer cells, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that ruthenium-based compounds exhibit significant anticancer properties. The compound has been shown to induce reactive oxygen species (ROS) generation in various cancer cell lines, leading to oxidative stress and subsequent apoptosis. For instance, the compound was tested against several cancer cell lines, including WM115 and HEC1A, where it was observed to significantly increase ROS levels and induce cell death via apoptosis pathways .

The mechanism by which this compound exerts its biological effects involves several key processes:

  • Induction of Oxidative Stress : The compound promotes the generation of superoxide and hydrogen peroxide in cancer cells. This oxidative stress is crucial for triggering apoptotic pathways .
  • Membrane Fluidity Alteration : Studies have shown that ruthenium derivatives can alter the fluidity of cancer cell membranes, which may affect cellular signaling and drug uptake .
  • DNA Damage Induction : The compound has been linked to significant DNA damage in specific cancer cell lines. This is evidenced by the degradation of PARP-1, a protein involved in DNA repair mechanisms, indicating that the compound disrupts cellular integrity and promotes apoptosis through genotoxicity .

Study 1: Effects on WM115 Melanoma Cells

In a controlled study involving WM115 melanoma cells, treatment with the ruthenium complex resulted in:

  • Increased ROS Levels : Measured using specific probes indicating oxidative stress.
  • Cell Viability Reduction : A significant decrease in cell viability was observed post-treatment.
  • DNA Damage : Notable DNA fragmentation and PARP-1 degradation were recorded, suggesting effective induction of apoptosis.

Study 2: Comparative Analysis with Other Ruthenium Complexes

Another investigation compared the activity of this compound with other arene-ruthenium complexes. It was found that:

  • Higher Efficacy : The compound exhibited superior anticancer activity against seven out of ten tested cancer cell lines.
  • Mechanistic Insights : In silico docking studies indicated strong binding affinity to PARP-1, supporting experimental findings on DNA damage induction.

Data Table: Summary of Biological Activity

PropertyObservationCell Line Tested
ROS GenerationSignificant increaseWM115
Cell ViabilityDecreased by 50% post-treatmentHEC1A
DNA DamageHigh levels of fragmentationVarious
PARP-1 DegradationConfirmed via ELISAWM115
Membrane Fluidity Changes10-20% reduction observedNALM6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.